![molecular formula C12H19N5O2S B2979368 N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide CAS No. 1774905-70-2](/img/structure/B2979368.png)
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Antifungal Agents
Discovery and Synthesis of Antimicrobial Compounds
A series of sulfonamide derivatives, including compounds structurally similar to N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide, have been investigated for their antimicrobial properties. These compounds have shown promising results as inhibitors against a range of bacteria and mycobacterial enzymes, suggesting potential in the development of new antimicrobial agents (Güzel et al., 2009; Azab et al., 2013).
Cancer Research
Synthesis of Anticancer Compounds
Research into novel sulfonamide compounds has also extended into the field of cancer, where derivatives of N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide have been synthesized and evaluated for their anticancer properties. These studies indicate that certain sulfonamide derivatives exhibit potent anticancer activity, highlighting their potential in cancer treatment strategies (Debbabi et al., 2017).
Enzyme Inhibition
Carbonic Anhydrase Inhibition
A significant area of research for sulfonamide derivatives involves their role as inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes. Studies have shown that these compounds, including structures akin to N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide, can effectively inhibit carbonic anhydrase activity. This inhibition has applications in treating conditions like glaucoma, where managing intraocular pressure is crucial (Supuran et al., 1999; Güzel et al., 2010).
Safety and Hazards
properties
IUPAC Name |
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-13-20(18,19)11-4-3-7-14-12(11)16-15-10-5-8-17(2)9-6-10/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDBTCXLWPGDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(N=CC=C1)NN=C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[2-(1-methylpiperidin-4-ylidene)hydrazino]pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

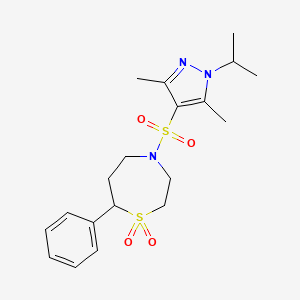
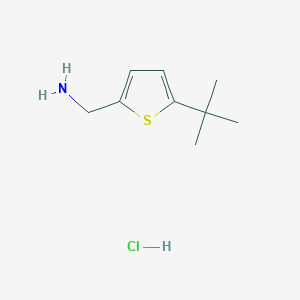




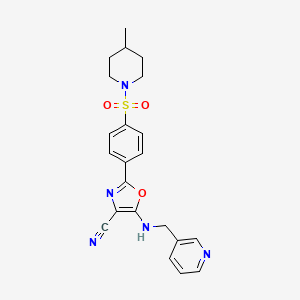
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2979297.png)
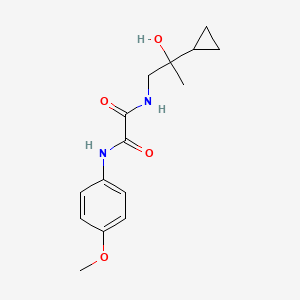

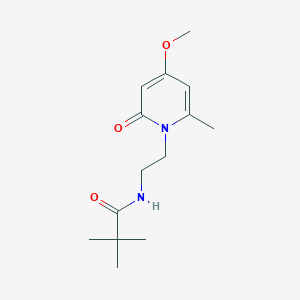

![[(2-Chlorophenyl)methyl]{4-[(4-fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyri midin-6-yl}amine](/img/structure/B2979305.png)
